molecular formula C16H17ClN4O7 B15141137 2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine

2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine

Cat. No.: B15141137
M. Wt: 412.8 g/mol
InChI Key: SGJGXDVELVNMPT-HCHQLJBOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine typically involves the acetylation of ribofuranosyl derivatives followed by chlorination. The reaction conditions often include the use of acetic anhydride and a suitable base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and DNA synthesis.

    Medicine: Investigated for its potential antitumor activity and ability to induce apoptosis in cancer cells

Properties

Molecular Formula

C16H17ClN4O7

Molecular Weight

412.8 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-diacetyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H17ClN4O7/c1-7(22)25-5-11-12(26-8(2)23)13(27-9(3)24)15(28-11)21-6-19-10-4-18-16(17)20-14(10)21/h4,6,11-13,15H,5H2,1-3H3/t11-,12?,13+,15-/m1/s1

InChI Key

SGJGXDVELVNMPT-HCHQLJBOSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=CN=C(N=C32)Cl)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)Cl)OC(=O)C)OC(=O)C

Origin of Product

United States

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